1,2-Dimethyl-4-(3-propan-2-ylsulfanylpropoxy)benzene
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Overview
Description
1,2-Dimethyl-4-(3-propan-2-ylsulfanylpropoxy)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two methyl groups at positions 1 and 2, and a 3-propan-2-ylsulfanylpropoxy group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-(3-propan-2-ylsulfanylpropoxy)benzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the desired functional groups. The reaction typically involves the use of a strong electrophile and a catalyst to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-(3-propan-2-ylsulfanylpropoxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The benzene ring can undergo further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for further substitution on the benzene ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1,2-Dimethyl-4-(3-propan-2-ylsulfanylpropoxy)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which 1,2-Dimethyl-4-(3-propan-2-ylsulfanylpropoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in biological systems, it may interact with proteins or nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-4-(propan-2-yl)benzene: Similar structure but lacks the sulfanylpropoxy group.
1,2-Dimethyl-4-(propan-2-yloxy)benzene: Similar structure but with an oxygen atom instead of a sulfur atom in the side chain.
Uniqueness
1,2-Dimethyl-4-(3-propan-2-ylsulfanylpropoxy)benzene is unique due to the presence of the sulfanylpropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,2-dimethyl-4-(3-propan-2-ylsulfanylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OS/c1-11(2)16-9-5-8-15-14-7-6-12(3)13(4)10-14/h6-7,10-11H,5,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGGEORYXJPEAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCSC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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